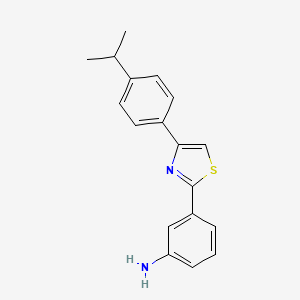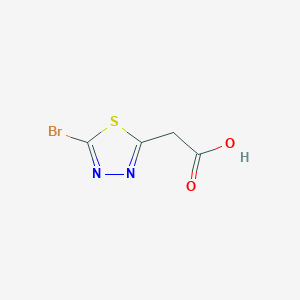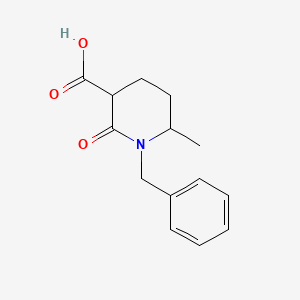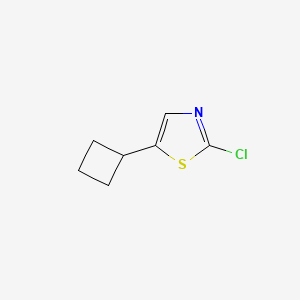
3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline typically involves a multi-step process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
3-(4-(4-Isopropylphenyl)thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
These compounds share the thiazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .
Propriétés
Formule moléculaire |
C18H18N2S |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
3-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H18N2S/c1-12(2)13-6-8-14(9-7-13)17-11-21-18(20-17)15-4-3-5-16(19)10-15/h3-12H,19H2,1-2H3 |
Clé InChI |
IINLUKYXQOWQHR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11765334.png)




![Ethyl8-[3-(morpholinomethyl)phenyl]-4-oxooctanoate](/img/structure/B11765386.png)
![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)

